molecular formula C14H10ClNO2 B6376783 MFCD18314436 CAS No. 1261968-47-1

MFCD18314436

Cat. No.: B6376783
CAS No.: 1261968-47-1
M. Wt: 259.69 g/mol
InChI Key: URRTXHMAPJFAEC-UHFFFAOYSA-N
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Description

Typically, such identifiers correspond to specific chemical substances cataloged in databases like PubChem or Reaxys. A comprehensive introduction would include its chemical formula, structural features, synthesis methods, and applications. For example, analogous compounds in the evidence (e.g., CAS 918538-05-3, CAS 1046861-20-4) are characterized by their molecular formulas (e.g., C₆H₃Cl₂N₃, C₆H₅BBrClO₂), physicochemical properties (e.g., solubility, LogP), and bioactivity profiles . However, without direct data for MFCD18314436, this section remains speculative.

Properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRTXHMAPJFAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684882
Record name 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-47-1
Record name 3'-Chloro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314436 typically involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

MFCD18314436 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: In contrast, reduction involves the gain of electrons and is typically carried out using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The conditions for these reactions vary but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound, which can be further functionalized for various applications .

Scientific Research Applications

MFCD18314436 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: Researchers use it to study biochemical pathways and interactions at the molecular level.

    Medicine: The compound has potential therapeutic applications, including drug development and delivery systems.

    Industry: It is utilized in the production of advanced materials and chemicals, contributing to innovations in various sectors.

Mechanism of Action

The mechanism by which MFCD18314436 exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired outcomes in various applications .

Comparison with Similar Compounds

Methodology for Comparative Analysis

Based on the evidence, comparisons of chemical compounds typically involve:

  • Structural Similarity : Assessed via molecular descriptors (e.g., aromatic rings, functional groups) and computational tools (e.g., Tanimoto coefficient) .
  • Physicochemical Properties : Boiling point, solubility, polarity (TPSA), and pharmacokinetic parameters (e.g., GI absorption, BBB permeability) .
  • Synthetic Routes : Reaction conditions, catalysts, and yields .
  • Bioactivity : Binding affinity, enzyme inhibition, and toxicity alerts (e.g., PAINS, Brenk filters) .

Comparison with Similar Compounds

Parameter CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight 188.01 235.27 201.02
TPSA (Ų) 41.5 40.46 40.1
LogP 2.15 (XLOGP3) 2.15 (XLOGP3) 1.64 (MLOGP)
Solubility (mg/mL) 0.24 0.24 0.687
Bioavailability Score 0.55 0.55 0.55
Synthetic Yield Not specified 75°C, 1.3 hours 98% (ethanol recrystallization)
Hazard Alerts H315-H319-H335 Warning (no specifics) H302

Key Findings from Evidence

  • Structural Analogues : Compounds with similar backbones (e.g., halogenated heterocycles) often share comparable LogP and solubility profiles but differ in bioactivity due to substituent variations .
  • Synthesis Optimization : Green chemistry approaches (e.g., recyclable catalysts in CAS 1761-61-1) improve yield and sustainability .
  • Bioactivity Trends : Higher TPSA correlates with reduced BBB permeability, as seen in CAS 918538-05-3 (TPSA = 41.5 Ų, BBB permeability = Yes) versus CAS 1046861-20-4 (TPSA = 40.46 Ų, BBB permeability = Yes) .

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